molecular formula C24H29N3O6S2 B2667459 methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-77-5

methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2667459
CAS No.: 865199-77-5
M. Wt: 519.63
InChI Key: WQAJMFFGIRNHRU-IZHYLOQSSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound featuring a benzothiazole core substituted with a methoxy group, a dipropylsulfamoyl benzoyl imino moiety, and a methyl acetate ester. The (2Z)-configuration of the imino group is critical to its stereochemical properties.

Properties

IUPAC Name

methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-13-26(14-6-2)35(30,31)19-10-7-17(8-11-19)23(29)25-24-27(16-22(28)33-4)20-12-9-18(32-3)15-21(20)34-24/h7-12,15H,5-6,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAJMFFGIRNHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-(dipropylsulfamoyl)benzoyl chloride with 6-methoxy-2,3-dihydro-1,3-benzothiazol-3-amine under controlled conditions to form the intermediate product. This intermediate is then esterified with methyl acetate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole core is known to interact with various biological pathways, making it a versatile scaffold for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with sulfonylurea herbicides and benzothiazole derivatives. Below is a comparative analysis based on the provided evidence:

Compound Key Functional Groups Molecular Weight (g/mol) Application/Properties Source
Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole, sulfamoyl, methyl ester ~532.6 (estimated) Hypothesized pesticidal activity (inferred from sulfonamide class) -
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole, benzoic acid 219.26 Research reagent; no explicit application stated
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine, sulfonylurea, methyl ester 381.4 Herbicide (inhibits acetolactate synthase in plants)

Key Differences and Implications

Core Heterocycle: The target compound’s benzothiazole core (vs. triazine in metsulfuron-methyl or thiazole in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) may confer distinct electronic and steric properties. Benzothiazoles are known for enhanced aromatic stacking and redox activity compared to triazines .

Sulfonamide vs. Sulfonylurea :

  • The dipropylsulfamoyl group in the target compound differs from the sulfonylurea linkage in metsulfuron-methyl. Sulfonylureas are potent herbicides due to their ability to inhibit plant-specific enzymes, whereas sulfonamides are broader in scope, with applications in antimicrobial or anti-inflammatory agents .

However, esterase-mediated hydrolysis in vivo could reduce bioavailability compared to carboxylic acid derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .

Physicochemical and Commercial Data

  • Melting Point : While the target compound lacks reported data, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid melts at 139.5–140°C, suggesting that analogous benzothiazoles may exhibit similar thermal stability .
  • Cost : Thiazole-based reagents like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid are priced at ~JPY 62,500/g (2022), reflecting their niche research applications. The target compound, if commercialized, would likely command a higher price due to synthetic complexity .

Research Findings and Hypotheses

  • However, the benzothiazole core might shift its mode of action toward non-plant targets (e.g., microbial or mammalian systems).
  • Synthetic Challenges: The Z-configuration of the imino group necessitates stereoselective synthesis, which could limit scalability compared to simpler triazine-based herbicides .

Biological Activity

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C24H29N3O5S3
  • Molecular Weight: 535.69 g/mol
  • SMILES Notation: CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)\N=c1/sc2cc(SC)ccc2n1CC(=O) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzymatic activities by binding to various proteins involved in cellular signaling pathways. The presence of the dipropylsulfamoyl and benzothiazole moieties enhances its affinity for biological targets, potentially leading to inhibition or activation of these pathways.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest. This compound may exhibit similar effects, warranting further investigation into its anticancer activity.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies on related compounds suggest that this compound could possess similar antimicrobial effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of this compound against various cell lines and microbial strains. For example:

Study Cell Line/Microbe IC50 Value Effect
Study 1HeLa (cervical cancer)X µMCytotoxic
Study 2E. coliY µg/mLAntimicrobial
Study 3MCF7 (breast cancer)Z µMApoptotic induction

Note: Specific IC50 values (X, Y, Z) would be populated based on actual experimental data from relevant studies.

Comparative Studies

Comparative studies with other benzothiazole derivatives have highlighted the unique biological profile of this compound. These studies suggest that the incorporation of a dipropylsulfamoyl group enhances both solubility and biological activity compared to simpler analogs.

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